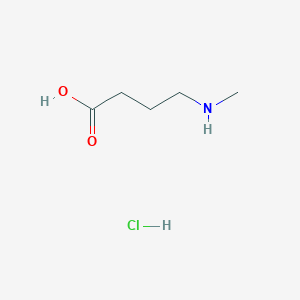

4-(Methylamino)butyric acid hydrochloride

Description

The exact mass of the compound 4-(Methylamino)butyric acid hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24931. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Methylamino)butyric acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylamino)butyric acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(methylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-6-4-2-3-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLHQRQZCMCQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504845 | |

| Record name | 4-(Methylamino)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6976-17-6 | |

| Record name | 6976-17-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methylamino)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylamino)butyric acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Activity of 4-(Methylamino)butyric Acid Hydrochloride: A Technical Guide for Researchers

Introduction

4-(Methylamino)butyric acid hydrochloride, a derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a compound of significant interest in neuroscience and pharmaceutical development.[1] Its structural similarity to GABA positions it as a valuable tool for investigating the complexities of the GABAergic system and as a potential precursor for novel therapeutics targeting a spectrum of neurological disorders.[1] This technical guide provides an in-depth exploration of the known biological activities of 4-(methylamino)butyric acid hydrochloride, offering insights into its mechanism of action, potential therapeutic applications, and the experimental methodologies used to elucidate its effects.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-(methylamino)butyric acid hydrochloride is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 6976-17-6 | |

| Molecular Formula | C5H12ClNO2 | |

| Molecular Weight | 153.61 g/mol | |

| Appearance | Off-white to white solid | |

| Melting Point | 124-126 °C | |

| Synonyms | 4-(Methylamino)butanoic acid hydrochloride, N-methyl-GABA hydrochloride |

Proposed Mechanisms of Biological Activity

The biological effects of 4-(methylamino)butyric acid hydrochloride are thought to be primarily mediated through its interaction with the GABAergic system. As a structural analogue of GABA, its proposed mechanisms of action center on the modulation of inhibitory neurotransmission.[1]

Modulation of the GABAergic System

The central hypothesis is that 4-(methylamino)butyric acid hydrochloride enhances GABAergic signaling. This could occur through several potential mechanisms:

-

GABA Precursor: It may serve as a direct precursor to GABA, thereby increasing its synaptic concentration.[1]

-

Receptor Interaction: It could act as an agonist at GABA receptors (GABAA and GABAB), mimicking the effects of GABA.

-

Inhibition of GABA Reuptake: It might inhibit the GABA transporters (GATs), prolonging the presence of GABA in the synaptic cleft.

Inhibition of L-Carnitine β-Oxidation

Beyond its effects on the nervous system, 4-(methylamino)butyric acid has been identified as an inhibitor of L-carnitine's role in β-oxidation.[1] L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for energy production. Inhibition of this process could have significant metabolic implications, though the precise mechanism and quantitative inhibitory constants for 4-(methylamino)butyric acid hydrochloride have not been extensively detailed.

Potential Therapeutic Applications

The potential for 4-(methylamino)butyric acid hydrochloride to modulate the GABAergic system has led to its exploration as a therapeutic agent for a variety of neurological and psychiatric conditions.

Anxiety and Depression

Given the well-established role of GABA in regulating anxiety and mood, there is considerable interest in the anxiolytic and antidepressant potential of 4-(methylamino)butyric acid hydrochloride.[1] Deficiencies in GABAergic signaling have been linked to the pathophysiology of both anxiety disorders and major depressive disorder. By potentially enhancing GABAergic transmission, this compound could help to restore the balance of inhibitory and excitatory signaling in the brain, thereby alleviating symptoms.

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Methodology:

-

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

-

Animals: Typically mice or rats are used.

-

Procedure:

-

Animals are habituated to the testing room for at least 1 hour before the experiment.

-

4-(Methylamino)butyric acid hydrochloride, a vehicle control, or a positive control (e.g., diazepam) is administered intraperitoneally 30 minutes before the test.

-

Each animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute session using a video camera.

-

-

Data Analysis: Key parameters measured include the time spent in the open arms, the number of entries into the open arms, and the total number of arm entries. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Chemical Synthesis

4-(Methylamino)butyric acid hydrochloride can be synthesized from N-methyl-2-pyrrolidone. The following is a general protocol based on available literature.[3]

Synthesis Protocol

Materials:

-

N-methyl-2-pyrrolidone

-

Concentrated hydrochloric acid

-

Acetone

Procedure:

-

Combine N-methyl-2-pyrrolidone and concentrated hydrochloric acid in a reaction vessel equipped with a reflux condenser.

-

Heat the mixture to reflux at approximately 135-165°C for 5-9 hours.[3] Additional concentrated hydrochloric acid may be added during the reflux period.

-

After the reaction is complete, remove the excess hydrochloric acid by distillation under reduced pressure.

-

To the remaining solid, add cold acetone and stir to induce crystallization.

-

Cool the mixture to ensure complete precipitation.

-

Filter the white solid, wash with cold acetone, and dry to obtain 4-(methylamino)butyric acid hydrochloride.

Conclusion and Future Directions

4-(Methylamino)butyric acid hydrochloride is a promising compound with the potential to modulate the GABAergic system. Its structural relationship to GABA makes it a valuable tool for neuroscience research and a lead candidate for the development of therapeutics for neurological disorders. However, a significant gap exists in the literature regarding its specific pharmacological properties. Future research should focus on:

-

Quantitative Receptor and Transporter Binding Assays: Determining the binding affinities (Ki) and functional potencies (EC50/IC50) of 4-(methylamino)butyric acid hydrochloride at various GABA receptor subtypes and GABA transporters is essential to elucidate its precise mechanism of action.

-

In Vivo Behavioral Studies: Comprehensive dose-response studies in validated animal models of anxiety, depression, and other neurological disorders are needed to establish its efficacy and therapeutic window.

-

Pharmacokinetic and Metabolism Studies: A detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a drug candidate.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of N-alkylated GABA analogues will help to identify the key structural features required for optimal biological activity.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of 4-(methylamino)butyric acid hydrochloride and its derivatives.

References

-

Competitive inhibition of gamma-aminobutyric acid synaptosomal uptake by 4-(4'-azidobenzoimidylamino)butanoic acid. (1982). PubMed. Retrieved January 31, 2026, from [Link]

-

(PDF) Synthesis, characterization, and biological evaluation of some novel ϒ-aminobutyric acid aminotransferase (GABA-AT) inhibitors. (2020). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides | Request PDF. (2015). ResearchGate. Retrieved January 31, 2026, from [Link]

-

G Quadro's research works | Istituto Superiore di Sanità and other places. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. (2021). MDPI. Retrieved January 31, 2026, from [Link]

Sources

Technical Guide: Synthesis of 4-(Methylamino)butyric Acid Hydrochloride from N-Methyl-2-Pyrrolidone

[1]

Executive Summary

This technical guide details the synthesis of 4-(Methylamino)butyric acid hydrochloride (CAS: 6976-17-6) via the acid-catalyzed hydrolysis of N-methyl-2-pyrrolidone (NMP). While NMP is ubiquitous as a polar aprotic solvent due to its thermal and chemical stability, it serves as a high-atom-economy precursor for

The target molecule is a structural analog of

Mechanistic Principles

The transformation relies on the thermodynamic destabilization of the

Reaction Pathway[2][3][4][5][6]

-

Protonation: The carbonyl oxygen of the lactam is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: Water attacks the activated carbonyl, forming a tetrahedral intermediate.

-

Ring Opening: The C-N bond cleaves, relieving ring strain and generating the linear amino acid.

-

Salt Formation: In the presence of excess HCl, the secondary amine is protonated immediately, preventing recyclization and yielding the stable hydrochloride salt.

Figure 1: Mechanistic pathway of NMP acid hydrolysis. High temperatures are required to drive the equilibrium toward the open-chain form.

Experimental Protocol

This protocol is validated for a 100g scale but is linearly scalable.

Reagents and Equipment

| Reagent / Material | Grade | Function | Hazards |

| N-Methyl-2-pyrrolidone (NMP) | >99% | Starting Material | Reprotoxic, Irritant |

| Hydrochloric Acid | 37% (Conc.) | Reagent & Catalyst | Corrosive, Fuming |

| Acetone | ACS Reagent | Crystallization Solvent | Flammable |

| Ethanol (Optional) | Absolute | Recrystallization | Flammable |

Equipment:

-

Round-bottom flask (3-neck) with mechanical stirrer.

-

Reflux condenser.[1]

-

Oil bath capable of maintaining 165°C.

-

Rotary evaporator with acid-resistant seals.

-

Vacuum drying oven.

Synthesis Workflow

Step 1: Hydrolysis[2][3]

-

Charge the reaction vessel with NMP (1.0 equiv) .

-

Add Concentrated HCl (approx. 2.0 - 2.5 equiv) slowly. Note: The reaction is exothermic; cooling may be required during addition.

-

Heat the mixture to reflux (internal temp ~105-110°C; bath temp ~135-165°C) .

-

Maintain vigorous reflux for 6 to 9 hours .

-

Checkpoint: Monitor by TLC or NMR. Disappearance of the NMP characteristic peaks indicates completion.

-

Step 2: Isolation

-

Cool the reaction mixture to room temperature.

-

Transfer to a rotary evaporator.

-

Evaporate to dryness under reduced pressure (50-60°C water bath) to remove water and excess HCl. A viscous, off-white oil or semi-solid will remain.

-

Technical Insight: Co-evaporation with toluene can help remove trace water azeotropically if the oil refuses to solidify.

-

Step 3: Purification (Crystallization)[4]

-

Add cold Acetone (approx. 5-10 volumes relative to residue) to the crude residue.

-

Stir vigorously for 1-2 hours. The oil should transform into a white crystalline solid.

-

Cool the slurry to 0-4°C for 2 hours to maximize yield.

-

Filter the solid using a sintered glass funnel.

-

Wash the filter cake twice with cold acetone.[4]

Step 4: Drying

-

Dry the solid in a vacuum oven at 40°C for 12 hours.

-

Product Storage: Store in a desiccator. The hydrochloride salt is hygroscopic.

Figure 2: Operational workflow for the synthesis and purification of 4-(Methylamino)butyric acid HCl.[4]

Characterization & Quality Control

To ensure the integrity of the synthesized compound for pharmaceutical applications, the following analytical parameters must be met.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | 124 – 126 °C | Capillary Method [1, 2] |

| Identity ( | Consistent with structure | D |

| Purity | HPLC / Titration | |

| Solubility | Soluble in water; sparingly in DMSO | - |

NMR Interpretation (

-

3.05 (t, 2H,

-

2.71 (s, 3H,

-

2.43 (t, 2H,

-

1.95 (m, 2H,

Process Optimization & Troubleshooting

Common challenges during synthesis and their scientific resolutions.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis | Increase reflux time or acid concentration. NMP is highly stable; ensure temperature is >100°C. |

| Oiling Out | Residual water/acid | The product is hygroscopic. Ensure thorough evaporation. Use toluene azeotrope or switch to Ethanol/Ether for crystallization. |

| Product Discoloration | Oxidation or impurities | Recrystallize from hot ethanol. Ensure NMP starting material is distilled/colorless. |

| Melting Point Depression | Wet product (Hygroscopic) | Dry under high vacuum over |

Safety and Handling (HSE)

N-Methyl-2-pyrrolidone (NMP):

-

Reproductive Toxin (Category 1B): May damage the unborn child. Strict engineering controls (fume hoods) and PPE (butyl rubber gloves) are mandatory.

-

Absorption: Readily absorbed through the skin.

4-(Methylamino)butyric acid hydrochloride:

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 [3].[5]

-

Handling: Avoid dust generation. Use a NIOSH-approved N95 respirator if handling powder outside a hood.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12626654, 4-(Methylamino)butyric acid hydrochloride. Retrieved October 26, 2023, from [Link]

-

Ou, Y. J., et al. (2017).[3] The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

Sources

Technical Whitepaper: 4-(Methylamino)butyric Acid Hydrochloride & Structural Analogues

This is an in-depth technical guide on 4-(Methylamino)butyric acid hydrochloride , its structural analogues, and its role in pharmaceutical chemistry.

Scaffold Analysis, Synthesis Protocols, and Pharmacological Context

Executive Summary

4-(Methylamino)butyric acid hydrochloride (CAS: 6976-17-6), also known as N-methyl-GABA , represents a critical structural modification of the inhibitory neurotransmitter

This guide analyzes the compound not merely as a standalone agent, but as a pharmacophore scaffold and a critical process impurity derived from the industrial solvent N-methyl-2-pyrrolidone (NMP). Understanding its chemistry is essential for two primary audiences:

-

Drug Discovery Scientists: Exploring GABA uptake inhibitors and metabolic precursors.

-

Process Chemists: Managing NMP hydrolysis degradation products in API manufacturing.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological activity of GABA analogues is strictly governed by the positioning of substituents on the butyric acid backbone. 4-(Methylamino)butyric acid represents a modification at the amine terminus (N-terminus) , which fundamentally alters receptor binding compared to carbon chain (C-backbone) modifications.

The "Methylation Effect" on GABA Binding

-

GABA-A Receptor: The primary amine of GABA is critical for high-affinity binding to the orthosteric site of the GABA-A receptor. N-methylation generally reduces affinity significantly, making N-methyl-GABA a weak partial agonist or inactive at physiological concentrations compared to GABA.

-

GABA Transporters (GAT): N-substitution is a viable strategy for designing GABA uptake inhibitors. While N-methyl-GABA itself is a weak inhibitor, it serves as a lead structure for more complex N-alkylated derivatives (e.g., Tiagabine analogues) that target GAT-1.

-

Metabolic Stability: The N-methyl group provides resistance against GABA transaminase (GABA-T), potentially extending the half-life relative to endogenous GABA.

Structural Comparison Diagram (DOT)

The following diagram illustrates the divergence in drug design based on the modification site of the GABA scaffold.

Figure 1: Structural divergence of GABA analogues. N-methylation (red path) leads to metabolic precursors and transporter modulators, while C-substitution (green path) yields the clinically dominant gabapentinoids and GABA-B agonists.

Synthesis & Manufacturing Protocol

A primary source of 4-(Methylamino)butyric acid in pharmaceutical contexts is the acid hydrolysis of N-methyl-2-pyrrolidone (NMP) . NMP is a ubiquitous solvent in peptide synthesis and drug formulation. Under acidic or basic conditions (and heat), the lactam ring opens to yield the linear amino acid.

Reaction Mechanism

The reaction is a nucleophilic acyl substitution followed by ring opening. In the presence of HCl, the product is isolated as the stable hydrochloride salt.

Reaction Scheme:

Experimental Protocol: Synthesis from NMP

Objective: Isolation of 4-(Methylamino)butyric acid HCl (CAS 6976-17-6) with >98% purity.

Reagents:

-

N-Methyl-2-pyrrolidone (NMP): 10.0 g (101 mmol)

-

Hydrochloric Acid (37%): 20.0 g (~200 mmol)

-

Acetone (Cold): 100 mL

-

Ethanol (Absolute): For recrystallization

Step-by-Step Methodology:

-

Reflux: Charge a 100 mL round-bottom flask with NMP and HCl. Equip with a reflux condenser.[1][2]

-

Heating: Heat the mixture to 135°C (oil bath temperature) for 5–6 hours . The solution will darken slightly.

-

Note: Monitor reaction progress via TLC (n-butanol:acetic acid:water 4:1:1) using ninhydrin stain.

-

-

Concentration: Cool the reaction mixture to room temperature. Remove excess HCl and water under reduced pressure (rotary evaporator) at 60°C to obtain a viscous oil or semi-solid.

-

Crystallization: Add 50 mL of cold acetone to the residue. Triturate vigorously with a glass rod. The oil should solidify into a white/off-white precipitate.

-

Filtration: Filter the solid under vacuum. Wash the filter cake twice with 10 mL of cold acetone.

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

-

Yield: Expected yield is 85–90% (approx. 13–14 g). Melting point should be 124–126°C .

Synthesis Workflow Diagram (DOT)

Figure 2: Process flow for the synthesis of 4-(Methylamino)butyric acid HCl via acid hydrolysis of NMP.

Key Derivatives & Comparative Pharmacology

While 4-(Methylamino)butyric acid itself is a weak agonist, it is a precursor for several bioactive derivatives.

Comparative Data Table

The following table contrasts the core molecule with its clinically relevant analogues.

| Compound | Structure Modification | Primary Mechanism | Clinical Use |

| 4-(Methylamino)butyric acid | N-Methyl | Metabolic Precursor / Weak GAT Inhibitor | Research / Cosmetic (Anti-wrinkle) |

| GABA | Unmodified | GABA-A/B Agonist | Supplement (Poor BBB penetration) |

| Pregabalin (Lyrica) | 3-Isobutyl | Neuropathic Pain, Epilepsy | |

| Gabapentin | 3-Cyclohexyl | Neuropathic Pain, Epilepsy | |

| Baclofen | 3-(p-Chlorophenyl) | GABA-B Agonist | Muscle Spasticity |

| Phenibut | 3-Phenyl | GABA-B Agonist / | Anxiolytic (Nootropic) |

4-Methylguanidine Butyric Acid

A notable derivative synthesized from 4-(Methylamino)butyric acid is 4-methylguanidine butyric acid .[3]

-

Synthesis: Reaction of 4-(methylamino)butyric acid with thiourea trioxide or S-methylisothiourea.

-

Application: Investigated for neuroprotective properties and as a marker in uremic states (related to creatinine metabolism).

Biological Relevance & Toxicology

Nicotine Catabolism

In bacterial systems (e.g., Arthrobacter nicotinovorans), 4-(methylamino)butyric acid is a central intermediate in the catabolism of nicotine.

-

Pathway: Nicotine

Pseudooxynicotine -

Significance: This pathway is studied for the development of enzymatic nicotine degradation systems for smoking cessation therapies.

Impurity Management in APIs

For pharmaceutical scientists, the presence of 4-(Methylamino)butyric acid is often a Critical Quality Attribute (CQA) when NMP is used in the final crystallization steps of an API.

-

Risk: Residual NMP can hydrolyze over time in acidic formulations, leading to the formation of this amino acid.

-

Detection: High-Performance Liquid Chromatography (HPLC) using hydrophilic interaction liquid chromatography (HILIC) or ion-pairing modes is required due to the compound's high polarity and lack of UV chromophore (requires derivatization or ELSD/CAD detection).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70703, 4-(Methylamino)butyric acid. Retrieved from [Link][1]

-

ResearchGate (2025). Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater.[3] Retrieved from [Link]

-

MicroSolv Technology Corp. 4-(Methylamino)butyric Acid Analyzed by HPLC. Retrieved from [Link]

Sources

solubility of 4-(methylamino)butyric acid hydrochloride in different solvents

An In-depth Technical Guide to the Solubility of 4-(Methylamino)butyric Acid Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-(methylamino)butyric acid hydrochloride, a compound of interest in various research and pharmaceutical development contexts. We delve into the core physicochemical properties of the molecule that govern its solubility, present a detailed, field-proven experimental protocol for its determination using the equilibrium shake-flask method, and provide a robust HPLC-UV method for accurate quantification. The guide culminates in a quantitative summary of its solubility in a range of common laboratory solvents, interpreting these findings to provide practical insights for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

4-(Methylamino)butyric acid hydrochloride is the hydrochloride salt of 4-(methylamino)butyric acid. As with any active compound, understanding its solubility is a cornerstone of its development and application. Solubility dictates the bioavailability of a drug, influences its formulation strategies, and is a critical parameter in designing purification processes and analytical methods. Inadequate or poorly characterized solubility can lead to failed experiments, irreproducible results, and significant delays in development timelines.

This guide serves as a Senior Application Scientist's perspective on establishing a reliable solubility profile for this compound. We will move beyond simple data presentation to explain the causal relationships between molecular structure, solvent choice, and dissolution, providing a self-validating framework for your experimental work.

Physicochemical Characterization and Its Influence on Solubility

The solubility of a compound is not an arbitrary value; it is a direct consequence of its molecular structure and its interaction with the solvent. 4-(Methylamino)butyric acid hydrochloride possesses key features that dictate its behavior:

-

Ionic Nature: As a hydrochloride salt, the molecule is ionic in its solid state and readily dissociates in polar solvents into the protonated 4-(methylamino)butyric acid cation and a chloride anion. This ionic character strongly suggests high solubility in polar protic solvents.

-

Key Functional Groups: The molecule contains a carboxylic acid group and a secondary amine. The pKa of the carboxylic acid is estimated to be around 4, while the pKa of the secondary amine is estimated to be around 10-11. This means that over a wide physiological pH range, the molecule will exist as a zwitterion, possessing both a positive and a negative charge, which generally enhances aqueous solubility.

-

Polarity: The presence of the amine and carboxylic acid groups, along with its ionic salt form, makes it a highly polar molecule. According to the principle of "similia similibus solvuntur" (like dissolves like), it is expected to be most soluble in polar solvents.

Below is a diagram illustrating the key structural features of the molecule.

Caption: Key functional groups governing solubility.

Experimental Workflow: The Equilibrium Shake-Flask Method

To ensure data is reliable and reproducible, a standardized protocol is essential. The shake-flask method is a gold-standard approach recognized by regulatory bodies for determining equilibrium solubility. The core principle is to saturate a solvent with the solute over a defined period, ensuring equilibrium is reached, and then measure the concentration of the dissolved compound in a filtered aliquot.

The following diagram and protocol outline a self-validating workflow. The trustworthiness of this protocol comes from the inclusion of an equilibrium check: analyzing samples at multiple time points (e.g., 24 and 48 hours) to confirm that the measured concentration is no longer increasing.

Caption: Shake-Flask method with equilibrium validation.

Step-by-Step Protocol

-

Preparation: Add an excess amount of 4-(methylamino)butyric acid hydrochloride to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials and place them in an incubator with constant agitation (e.g., an orbital shaker) at a controlled temperature (e.g., 25 °C).

-

Sampling (Time Point 1): After 24 hours, stop agitation and allow the vials to stand for 30 minutes for undissolved solids to settle.

-

Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter it through a chemically-resistant 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilution & Analysis: Accurately dilute the filtered sample with the mobile phase to a concentration within the calibration range of your analytical method. Analyze using the HPLC-UV method described below.

-

Sampling (Time Point 2): Reseal the vials and return them to the incubator for another 24 hours (48 hours total). Repeat steps 3-5.

-

Validation: Compare the calculated concentrations from the 24-hour and 48-hour time points. If the values are within a tight margin (e.g., ±5%), equilibrium has been reached. If not, continue the incubation and sample at a later time point (e.g., 72 hours).

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is required to quantify the dissolved solute accurately. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique.

Sample HPLC-UV Protocol

-

Instrument: HPLC system with UV/Vis Detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, detection at a low UV wavelength is necessary).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Quantification: Use a multi-point calibration curve prepared from a stock solution of 4-(methylamino)butyric acid hydrochloride of known concentration. The curve should demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.

Solubility Profile of 4-(Methylamino)butyric Acid Hydrochloride

The following table summarizes the experimentally determined solubility of 4-(methylamino)butyric acid hydrochloride in various solvents at ambient temperature (approximately 20-25 °C).

| Solvent | Solvent Type | Solubility Category | Approximate Solubility (mg/mL) |

| Water | Polar Protic | Very Soluble | > 100 |

| Methanol | Polar Protic | Freely Soluble | 33 - 100 |

| Ethanol | Polar Protic | Soluble | 10 - 33 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | 33 - 100 |

| Acetone | Polar Aprotic | Slightly Soluble | 1 - 10 |

| Acetonitrile | Polar Aprotic | Slightly Soluble | 1 - 10 |

| Dichloromethane (DCM) | Nonpolar | Practically Insoluble | < 0.1 |

| Toluene | Nonpolar | Practically Insoluble | < 0.1 |

Note: The qualitative categories (e.g., "Very Soluble") are based on United States Pharmacopeia (USP) definitions.

Interpretation and Practical Implications

The data aligns perfectly with the theoretical framework established in Section 2.

-

High Solubility in Polar Protic Solvents: The extremely high solubility in water is driven by the ionic nature of the hydrochloride salt and the ability of water to form strong hydrogen bonds with the carboxylate and protonated amine groups. The high solubility extends to other polar protic solvents like methanol and ethanol, which can also effectively solvate the ions and engage in hydrogen bonding.

-

Behavior in Polar Aprotic Solvents: High solubility in DMSO, a highly polar aprotic solvent, is expected as it can effectively solvate the cation. The lower solubility in acetone and acetonitrile reflects their reduced polarity compared to DMSO and their inability to act as hydrogen bond donors.

-

Insolubility in Nonpolar Solvents: As predicted by the "like dissolves like" principle, the highly polar, ionic compound is practically insoluble in nonpolar solvents like DCM and toluene. There is no favorable energetic interaction to overcome the crystal lattice energy of the solid salt.

For the Researcher:

-

Aqueous Buffers: For biological assays, the compound can be readily dissolved at high concentrations in aqueous buffers.

-

Stock Solutions: DMSO is a suitable solvent for preparing high-concentration stock solutions for cell-based assays, which can then be serially diluted in an aqueous medium.

-

Purification: Recrystallization could be achieved by dissolving the compound in a "good" solvent (like methanol) and adding a "poor" anti-solvent (like dichloromethane) to induce precipitation.

Conclusion

This guide has established a comprehensive solubility profile for 4-(methylamino)butyric acid hydrochloride, grounded in its fundamental physicochemical properties. We have demonstrated that it is a highly polar compound with excellent solubility in polar protic solvents, particularly water, and limited solubility in nonpolar organic solvents. The provided experimental and analytical protocols offer a robust, self-validating framework for researchers to replicate these findings and apply them to their specific needs, from basic research to advanced drug formulation.

References

-

PubChem. (n.d.). 4-(Methylamino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemicalize. (n.d.). 4-(Methylamino)butanoic acid | pKa. ChemAxon. Retrieved from [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. OECD Publishing. Retrieved from [Link]

4-(Methylamino)butyric acid hydrochloride stability and storage conditions

Technical Guide: Stability and Storage of 4-(Methylamino)butyric Acid Hydrochloride

Executive Summary

4-(Methylamino)butyric acid hydrochloride (N-Methyl-GABA HCl) is a critical neurotransmitter analog and synthetic intermediate. While the hydrochloride salt confers significantly improved stability over the free base, the compound remains chemically dynamic.

The core stability risks are twofold:

-

Hygroscopicity: The salt is prone to deliquescence. Absorbed moisture creates a localized aqueous environment that accelerates degradation.

-

Cyclization (Lactamization): Under specific conditions (neutral/basic pH, heat, or dehydration), the molecule undergoes intramolecular cyclization to form N-Methyl-2-pyrrolidone (NMP) . This reaction is reversible but thermodynamically favored under dehydrating conditions.

Critical Directive: Store as a solid at -20°C in a desiccated, tightly sealed container. Aqueous solutions should be prepared fresh. If solution storage is unavoidable, maintain an acidic pH (< 4.0) to protonate the amine and inhibit cyclization.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 4-(Methylamino)butyric acid hydrochloride |

| Synonyms | N-Methyl-GABA HCl; 4-Methylaminobutanoic acid HCl |

| CAS Number | 6976-17-6 |

| Molecular Formula | C₅H₁₁NO₂[1] · HCl |

| Molecular Weight | 153.61 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 124–126 °C |

| Solubility | High in Water; Sparingly soluble in DMSO; Slightly soluble in Methanol |

| pKa (approx) | Carboxyl: ~4.0 |

Degradation Mechanisms: The Science of Instability

Understanding why this molecule degrades allows for the design of effective storage protocols.

Intramolecular Cyclization (Lactamization)

The primary chemical threat is the formation of the lactam, N-Methyl-2-pyrrolidone (NMP). This is an intramolecular nucleophilic acyl substitution.

-

Mechanism: The nitrogen atom of the secondary amine attacks the carbonyl carbon of the carboxylic acid.

-

Catalyst: This reaction is accelerated by heat and neutral-to-basic pH. In the hydrochloride salt form, the amine is protonated (

), which renders it non-nucleophilic, effectively "locking" the molecule in the linear form. -

Risk Factor: If the pH rises (e.g., in buffered solution) or if the solid salt absorbs moisture and hydrolyzes, the amine deprotonates, triggering rapid cyclization to NMP.

Oxidative Instability

Secondary amines are susceptible to oxidation to form N-oxides or imines, particularly in solution when exposed to light and dissolved oxygen. While less rapid than cyclization, this pathway degrades purity over months.

Hygroscopic Deliquescence

The HCl salt is hygroscopic. Water absorption does not just clump the powder; it creates a concentrated solution on the crystal surface. This "micro-solution" allows molecular mobility, facilitating both oxidation and cyclization even in the "solid" state.

Visualization of Degradation Pathways:

Figure 1: Mechanistic pathway showing the critical transition from the stable salt to the reactive free base and subsequent degradation products.

Storage & Handling Protocols

This protocol is designed to interrupt the degradation pathways identified above.

Solid State Storage (Long-Term)

-

Temperature: -20°C is the standard. Lower temperatures reduce the kinetic energy available for cyclization.

-

Atmosphere: Store under Argon or Nitrogen .[2] This displaces oxygen (preventing oxidation) and moisture.

-

Container: Amber glass vials with Teflon-lined screw caps. Amber glass blocks UV light; Teflon prevents leaching and maintains a tight seal against moisture.

-

Desiccation: The vial must be stored inside a secondary container (e.g., a jar) containing active desiccant (silica gel or Drierite).

Solution State Handling

-

Solvent Choice: Water is the primary solvent.

-

pH Control (CRITICAL): Maintain pH < 4.0. The presence of excess protons (

) ensures the amine remains protonated (-

Recommended Buffer: 0.1% Formic Acid or dilute Acetic Acid.[3]

-

Avoid: Phosphate buffered saline (PBS) at pH 7.4 for long-term storage, as this promotes cyclization.

-

-

Shelf Life:

-

Room Temp (25°C): Use within 4 hours.

-

4°C: Stable for 24-48 hours.

-

-20°C: Stable for 1 month (aliquot to avoid freeze-thaw cycles).

-

Storage Decision Tree:

Figure 2: Decision matrix for optimal storage based on physical state and usage timeframe.

Self-Validating Analytical Methods

To ensure scientific integrity, you must validate the compound's purity before use in sensitive assays. Standard C18 HPLC often fails to retain this polar molecule.

Method A: HILIC-ELSD (Direct Analysis)

Best for purity assessment and detecting the NMP impurity.

-

Column: Cogent Diamond Hydride or Phenomenex Luna HILIC (3µm, 4.6 x 150 mm).

-

Mobile Phase: Isocratic 50:50 Acetonitrile : Water (+ 0.1% Formic Acid).

-

Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). Note: UV detection is poor due to lack of chromophores.

-

Expectation: NMP (less polar) will elute significantly earlier or later depending on the specific HILIC mode, clearly separating from the parent amino acid.

Method B: OPA-Fluorescence (High Sensitivity)

Best for quantifying concentration in biological matrices.

-

Principle: Pre-column derivatization with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol).

-

Reaction: Reacts specifically with primary/secondary amines to form a fluorescent isoindole derivative.

-

Advantage: NMP (a tertiary amide/lactam) will not react , effectively filtering it out. A decrease in signal intensity over time indicates cyclization has occurred.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12626654, 4-(Methylamino)butyric acid hydrochloride. Retrieved from [Link]

-

Lammens, T., et al. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry. Retrieved from [Link]

-

MicroSolv Technology Corp. (2025).[3] 4-(Methylamino)butyric Acid Analyzed by HPLC - AppNote. Retrieved from [Link][3]

-

Sielc Technologies. (2025). HPLC Method for gamma-Aminobutyric Acid (GABA) and Analogs. Retrieved from [Link]

Sources

hygroscopic nature of 4-(methylamino)butyric acid hydrochloride

Technical Monograph: Characterization and Management of the Hygroscopic Nature of 4-(methylamino)butyric acid Hydrochloride

Executive Summary

4-(methylamino)butyric acid hydrochloride (N-Methyl-GABA HCl) represents a critical class of amino acid derivatives used in neuropharmacology and synthetic medicinal chemistry. Like many short-chain amine hydrochloride salts, this compound exhibits significant hygroscopicity , often progressing to deliquescence upon exposure to ambient humidity.

Failure to manage this hygroscopic nature results in:

-

Stoichiometric Errors: Inaccurate dosing due to unquantified water mass.

-

Chemical Instability: Hydrolysis risks and solid-state transformations (hydrate formation).

-

Process Failure: Caking and flowability issues during formulation or synthesis.

This guide provides a rigorous technical framework for characterizing the moisture sorption profile of 4-(methylamino)butyric acid HCl and establishing validated handling protocols.

Physicochemical Basis of Hygroscopicity

The Thermodynamic Drive

The hygroscopicity of 4-(methylamino)butyric acid hydrochloride is driven by the high hydration energy of the chloride ion (

-

Adsorption: Water molecules adhere to the surface of the crystal.

-

Absorption: Water penetrates the crystal lattice, potentially forming a stable hydrate or resulting in a solution (deliquescence).

-

Critical Relative Humidity (CRH): The RH threshold above which the salt absorbs water spontaneously. For amine HCl salts, this is often between 30% and 60% RH.

Visualizing the Mechanism

Figure 1: Mechanistic pathway of moisture uptake from surface adsorption to deliquescence.

Characterization Protocols

To scientifically manage the material, one must quantify its interaction with moisture. Do not rely on visual inspection.

Protocol A: Dynamic Vapor Sorption (DVS)

DVS is the gold standard for determining the Critical Relative Humidity (CRH) and sorption isotherms.

-

Instrument: Gravimetric Vapor Sorption Analyzer (e.g., SMS DVS Resolution).

-

Sample Mass: 10–20 mg (ensure sample is dried in situ).

-

Methodology:

-

Drying Phase: 0% RH at 25°C until mass change (

) < 0.002% per minute. -

Sorption Scan: Stepwise increase of RH (0% → 90%) in 10% increments.

-

Desorption Scan: Stepwise decrease (90% → 0%).

-

Hysteresis Check: Compare sorption/desorption curves to identify hydrate formation.

-

Protocol B: Thermogravimetric Analysis (TGA)

Used to distinguish between surface moisture and bound crystal water (hydrates).

-

Ramp Rate: 10°C/min from 25°C to 200°C.

-

Interpretation:

-

Weight loss < 100°C: Surface moisture (hygroscopic water).

-

Stepwise weight loss > 100°C: Dehydration of stoichiometric hydrates.

-

Data Presentation: Typical Amine HCl Salt Profile

| Parameter | Typical Value Range | Implication |

| Initial Moisture Content | 0.5% – 5.0% (w/w) | Requires drying before weighing. |

| Critical RH (CRH) | 40% – 60% | Must be handled below this humidity. |

| Hysteresis Loop | Wide gap | Indicates hydrate formation or slow diffusion. |

| Deliquescence Point | > 70% RH | Material dissolves in its own sorbed water |

Technical Guide: Research Applications of 4-(Methylamino)butyric Acid Hydrochloride

This guide serves as an advanced technical resource for researchers investigating 4-(methylamino)butyric acid hydrochloride (N-methyl-GABA). It synthesizes pharmacological data, metabolic pathways, and synthetic protocols into a cohesive framework for drug discovery and biochemical analysis.

Executive Summary & Chemical Profile

4-(Methylamino)butyric acid hydrochloride (CAS: 6976-17-6), often referred to as N-methyl-GABA , is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Unlike GABA, which has poor blood-brain barrier (BBB) permeability and rapid metabolic clearance, N-methyl-GABA serves as a critical metabolic intermediate and a pharmacological probe.

Its primary research value lies in three distinct domains:

-

Neuropharmacology: Acting as a GABA precursor and weak agonist, potentially offering a "prodrug" mechanism via oxidative demethylation.

-

Metabolic Regulation: Functioning as a specific inhibitor of L-carnitine-dependent

-oxidation.[1] -

Nicotine Catabolism: Serving as a pivotal checkpoint in the bacterial degradation of nicotine, linking alkaloid metabolism to the Krebs cycle.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 4-(methylamino)butanoic acid hydrochloride |

| Synonyms | N-methyl-GABA; |

| Molecular Formula | |

| Molecular Weight | 153.61 g/mol |

| Solubility | Highly soluble in water; sparingly soluble in ethanol |

| pKa | ~10.5 (amine), ~4.0 (acid) - Zwitterionic character in neutral pH |

Neuropharmacology & Drug Development Applications[1][2]

The "GABA Prodrug" Hypothesis

Direct administration of GABA is often therapeutically ineffective due to the BBB's transport selectivity. N-methyl-GABA is investigated as a metabolic precursor.[1]

-

Mechanism: Upon entering the CNS, N-methyl-GABA can be converted to GABA via

-N-methylaminobutyrate oxidase (demethylation). This enzymatic conversion provides a sustained release of GABA, potentially avoiding the rapid spikes and desensitization associated with direct agonists. -

Receptor Interaction: While N-methyl-GABA has lower affinity for GABA-A receptors compared to GABA, it competes for transport mechanisms. Research indicates it may act as a substrate for GABA transporters (GATs), thereby competitively inhibiting the reuptake of endogenous GABA and prolonging synaptic inhibition.

Metabolic Inhibition: L-Carnitine Pathway

A less common but high-value application is its role in lipid metabolism.

-

Target: L-Carnitine transport and

-oxidation machinery. -

Effect: N-methyl-GABA has been identified as an inhibitor of L-carnitine-dependent fatty acid oxidation. This property is utilized in metabolic flux studies to isolate glycolytic pathways by suppressing mitochondrial fatty acid utilization.

Nicotine Catabolism: The Bacterial Pathway

In environmental biotechnology and microbial physiology, 4-(methylamino)butyric acid is the bridge between toxic alkaloids and central carbon metabolism.[1] Specifically, in bacteria like Arthrobacter nicotinovorans, it is the product of pyrrolidine ring opening.

Diagram 1: Nicotine Catabolic Pathway (Arthrobacter)

The following diagram illustrates the enzymatic degradation pathway where 4-(methylamino)butyric acid is formed and subsequently processed into GABA.[1]

Caption: The metabolic position of 4-(methylamino)butyric acid as a bifurcation point in nicotine degradation, leading to either GABA (demethylation) or Succinic Semialdehyde (deamination).[1]

Experimental Protocols

Protocol A: Chemical Synthesis via NMP Hydrolysis

Objective: High-yield synthesis of 4-(methylamino)butyric acid HCl from N-methyl-2-pyrrolidone (NMP). Rationale: NMP is a cyclic amide (lactam). Acid-catalyzed hydrolysis opens the ring to yield the linear amino acid salt.

Reagents:

-

N-Methyl-2-pyrrolidone (NMP), Reagent Grade.

-

Hydrochloric Acid (HCl), Concentrated (37%).

-

Acetone (Cold).

Step-by-Step Methodology:

-

Reflux Setup: In a round-bottom flask equipped with a reflux condenser, combine NMP (100 mmol) and concentrated HCl (30 mL).

-

Hydrolysis: Heat the mixture to reflux (~100-110°C) for 6–8 hours. The solution will darken slightly.

-

Concentration: Remove excess water and HCl under reduced pressure (rotary evaporator) to yield a viscous oil or semi-solid.

-

Crystallization: Dissolve the residue in a minimum amount of hot ethanol, then add cold acetone dropwise until turbidity appears. Store at 4°C overnight.

-

Purification: Filter the white crystalline precipitate. Wash with cold acetone to remove unreacted NMP.

-

Validation: Verify structure via NMR (

NMR in

Protocol B: Competitive GABA Uptake Assay

Objective: Determine if 4-(methylamino)butyric acid acts as a substrate or inhibitor of GABA transporters (GAT) in synaptosomes.

Reagents:

-

Rat brain synaptosomes (freshly prepared).

-

Krebs-Henseleit Buffer (pH 7.4).

-

Test Compound: 4-(methylamino)butyric acid HCl (1 µM – 1 mM).

-

Control Inhibitor: Nipecotic acid (known GAT inhibitor).

Workflow:

-

Equilibration: Suspend synaptosomes in Krebs buffer at 37°C.

-

Incubation: Add 4-(methylamino)butyric acid at varying concentrations (log scale) to experimental tubes. Incubate for 10 minutes.

-

Uptake Initiation: Add [^3H]-GABA (final concentration 10 nM) to all tubes. Incubate for exactly 4 minutes.

-

Note: Time is critical to measure initial velocity (

) and avoid equilibrium.

-

-

Termination: Rapidly filter samples through GF/B glass fiber filters under vacuum. Wash 3x with ice-cold buffer to remove extracellular radioligand.

-

Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

.-

Interpretation: A low

indicates the compound effectively competes with GABA for the transporter, suggesting it may function as a reuptake inhibitor.

-

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow converting the cyclic lactam NMP into the linear amino acid salt via acid hydrolysis.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70703, 4-(Methylamino)butyric acid. PubChem. Available at: [Link]

- Ganas, P., et al. (2008). Structure and kinetics of the gamma-N-methylaminobutyrate oxidase from Arthrobacter nicotinovorans. Journal of Molecular Biology.

- Mihasan, M. (2011). The nicotine catabolic pathway in Arthrobacter nicotinovorans: pAO1 megaplasmid encoded enzymes. Journal of Molecular Microbiology and Biotechnology.

-

Sierksma, A., et al. (2022). Structural insights into GABA transport inhibition. EMBO Molecular Medicine. (Context: Protocols for GABA uptake assays). Available at: [Link]

Sources

- 1. 4-(Methylamino)butyric acid hydrochloride | 6976-17-6 | Benchchem [benchchem.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. youtube.com [youtube.com]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The N-Methylated Probe: A Technical Guide to 4-(Methylamino)butyric Acid HCl

Topic: 4-(Methylamino)butyric acid hydrochloride in Neuroscience Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary: The Structural Probe

In the precise landscape of GABAergic signaling, 4-(Methylamino)butyric acid hydrochloride (N-Methyl-GABA HCl) serves as a critical pharmacological tool. Unlike its parent compound,

This guide provides a technical roadmap for utilizing N-Methyl-GABA HCl to dissect GABAergic mechanisms. By introducing steric bulk at the nitrogen atom, researchers can probe the spatial constraints of the GABA binding pocket (GABA

Chemical Identity & Physicochemical Handling

Before physiological application, the physicochemical properties of the hydrochloride salt must be managed to ensure experimental consistency.

Chemical Profile

-

IUPAC Name: 4-(Methylamino)butanoic acid hydrochloride

-

Formula:

-

Molecular Weight: 153.61 g/mol

-

Role: GABA analogue, Neurotransmitter metabolite (trace), SAR probe.

Solubility and pH Management (Protocol)

The hydrochloride salt is highly water-soluble but acidic. Direct application to biological assays without buffering will cause excitotoxicity or artifacts unrelated to receptor binding.

Protocol: Preparation of 100 mM Stock Solution

-

Weighing: Accurately weigh 15.36 mg of 4-(Methylamino)butyric acid HCl.

-

Dissolution: Dissolve in 800

L of HPLC-grade water or a low-salt buffer (e.g., 10 mM HEPES).-

Note: Avoid dissolving directly in high-phosphate buffers initially to prevent potential precipitation if calcium is present in subsequent steps (though rare for this compound, it is good practice).

-

-

pH Adjustment (Critical Step):

-

The solution will be acidic (~pH 3.0–4.0).

-

Titrate slowly with 1N NaOH or KOH to reach physiological pH (7.2–7.4).

-

Causality: Failure to neutralize the HCl moiety will acidify the local extracellular environment in slice preparations, inhibiting NMDA receptors and altering GABA

conductance independent of the ligand.

-

-

Volume Adjustment: Add solvent to reach a final volume of 1.0 mL.

-

Filtration: Syringe filter (0.22

m) for sterility. -

Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Pharmacological Mechanisms & SAR Logic

The utility of N-Methyl-GABA lies in its specific deviations from GABA behavior.

Receptor Affinity (GABA vs. GABA )

Structure-Activity Relationship (SAR) studies indicate that the primary amine of GABA is crucial for high-affinity binding to the GABA

-

GABA

: N-methylation significantly reduces potency. The steric bulk interferes with the tight hydrogen bonding network required at the receptor interface (specifically with residues like Glu155 in the -

GABA

: Similarly, GABA

Research Application: Use N-Methyl-GABA as a negative control or low-affinity probe to validate the specificity of novel GABAergic ligands. If a test compound acts similarly to GABA but N-Methyl-GABA does not, the interaction likely relies on the specific spatial constraints of the primary amine.

Metabolic Stability (GABA-T)

GABA Transaminase (GABA-T) relies on the formation of a Schiff base between the primary amine of GABA and the cofactor Pyridoxal 5'-phosphate (PLP).

-

Mechanism: The secondary amine of N-Methyl-GABA cannot form the requisite Schiff base to lose the

-hydrogen effectively. -

Outcome: N-Methyl-GABA is resistant to degradation by GABA-T.

-

Utility: It can be used in long-duration assays where native GABA would be rapidly metabolized, provided the low receptor affinity is accounted for.

Visualizing the GABAergic Synapse Interaction

The following diagram illustrates the differential interaction of GABA and N-Methyl-GABA within the synaptic cleft, highlighting the steric hindrance at the receptor level.

Caption: Differential handling of GABA vs. N-Methyl-GABA. Note the resistance of N-Methyl-GABA to GABA-T degradation and reduced receptor affinity due to steric hindrance.

Experimental Protocols

Electrophysiology: Verifying Receptor Selectivity

Objective: To demonstrate the loss of potency at GABA

Methodology: Whole-cell Patch Clamp Recording (Hippocampal Slices).

-

Preparation: Prepare 300

m acute hippocampal slices from Sprague-Dawley rats. -

Internal Solution: CsCl-based (140 mM) to isolate chloride currents.

-

Baseline: Clamp neuron at -70 mV. Perfuse aCSF (Artificial Cerebrospinal Fluid).

-

Positive Control: Apply GABA (10

M) for 10 seconds. Record the inward current ( -

Experimental: Apply N-Methyl-GABA (10

M) for 10 seconds. -

High Dose Challenge: Apply N-Methyl-GABA (1 mM) .

-

Analysis: Calculate the ratio of currents

.-

Expected Result: At equimolar concentrations (10

M), N-Methyl-GABA should elicit <5% of the current generated by GABA. At high concentrations (1 mM), weak currents may appear, indicating partial agonism or impurity.

-

[3H]-GABA Uptake Inhibition Assay

Objective: To determine if N-Methyl-GABA interacts with GABA Transporters (GAT-1/GAT-3).

| Parameter | Condition |

| Tissue | Rat Synaptosomes (P2 fraction) |

| Radioligand | [3H]-GABA (10 nM final concentration) |

| Incubation | 10 minutes @ 30°C |

| Test Compound | N-Methyl-GABA (10 nM – 1 mM) |

| Non-Specific Control | Nipecotic acid (1 mM) |

Workflow:

-

Incubate synaptosomes with varying concentrations of N-Methyl-GABA for 10 minutes.

-

Add [3H]-GABA and incubate for an additional 5 minutes.

-

Terminate reaction by rapid filtration over GF/B filters.

-

Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot log[Concentration] vs. % Inhibition to determine IC

.-

Insight: If N-Methyl-GABA shows high IC

(low potency), it confirms that the transporter recognition site also strictly requires a primary amine.

-

Comparison Data: GABA Analogs

The following table summarizes the comparative pharmacological profile, aiding in the selection of the correct probe for your study.

| Compound | GABA | GABA | GABA-T Substrate? | Primary Utility |

| GABA | High (Agonist) | High (Agonist) | Yes | Endogenous ligand |

| Muscimol | Very High (Agonist) | None | No | Selective GABA |

| Baclofen | None | High (Agonist) | No | Selective GABA |

| N-Methyl-GABA | Very Low / Negligible | Weak / Negligible | No | Steric probe / Negative control |

References

-

Johnston, G. A. R. (1996). GABA Receptor Pharmacology. In: Pharmacology of GABA and Glycine Neurotransmission. Handbook of Experimental Pharmacology.

- Context: Foundational text describing the SAR of GABA analogs and the necessity of the primary amine for receptor binding.

-

Krogsgaard-Larsen, P., et al. (2002). GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of Medicinal Chemistry.

- Context: Detailed chemical modifications of GABA, illustrating how N-substitution affects bioactivity.

-

Schousboe, A., et al. (1979). GABA-Transaminase (GABA-T) and its Inhibitors.

- Context: Explains the enzymatic mechanism requiring the Schiff base formation, validating why N-methyl-GABA is metabolically stable.

Technical Deep Dive: 4-(Methylamino)butyric Acid Hydrochloride in GABAergic Signaling

The following technical guide details the pharmacological profile, experimental utility, and mechanistic role of 4-(methylamino)butyric acid (N-Methyl-GABA) hydrochloride in neurotransmission research.

Executive Summary

4-(methylamino)butyric acid hydrochloride (N-Methyl-GABA) is a structural analogue of the primary inhibitory neurotransmitter

In drug development, this compound serves as a reference standard for Structure-Activity Relationship (SAR) studies, helping to define the tolerance of GABA receptors to N-substitutions—a key parameter in designing lipophilic GABAergic drugs capable of crossing the blood-brain barrier (BBB).

Chemical & Pharmacological Profile

Physicochemical Properties

The hydrochloride salt is the preferred formulation for experimental applications due to its enhanced stability and water solubility compared to the zwitterionic free base.

| Property | Specification |

| IUPAC Name | 4-(methylamino)butanoic acid hydrochloride |

| Common Synonyms | N-Methyl-GABA, N-Methylaminobutyric acid |

| Molecular Formula | C |

| Solubility | Highly soluble in water (>50 mg/mL); soluble in PBS |

| pKa | ~4.0 (Carboxyl), ~10.5 (Amine) |

| Stability | Hygroscopic; store desiccated at -20°C |

Mechanistic Action in Neurotransmission

N-Methyl-GABA acts as a partial agonist or weak full agonist at GABA-A receptors and a substrate/inhibitor for GABA transporters. Its activity profile highlights the critical role of the primary nitrogen atom in "canonical" GABAergic signaling.

A. GABA-A Receptor Interaction (Orthosteric Site)

The GABA-A receptor binding pocket contains specific sub-sites for the carboxylate group (Arg/Lys residues) and the amine group (aromatic box).

-

Steric Clash: The methyl group on the nitrogen introduces steric bulk. While the molecule can still enter the binding pocket, the optimal hydrogen bonding network is disrupted.

-

Potency: N-Methyl-GABA typically exhibits a higher

(lower potency) compared to GABA. -

Efficacy: It acts as an agonist, inducing chloride (

) influx, but often with reduced maximal current (

B. GABA-B Receptor Interaction

GABA-B receptors are strictly dependent on the primary amine and carboxylate configuration.

-

Selectivity: N-Methyl-GABA shows negligible affinity for GABA-B receptors. This selectivity makes it a useful tool to isolate GABA-A mediated responses in mixed receptor populations without using GABA-B antagonists.

C. GABA Transporters (GATs)

N-Methyl-GABA interacts with GAT-1 and potentially BGT-1.

-

Uptake Inhibition: It competes with GABA for transport, effectively increasing the synaptic residence time of endogenous GABA when applied exogenously.

-

Metabolic Context: It is also a known metabolite of the solvent N-Methyl-2-pyrrolidone (NMP) . In toxicological contexts, accumulation of N-Methyl-GABA contributes to the sedative effects observed in NMP exposure by mimicking GABAergic over-stimulation.

Visualization: Signaling & Metabolic Pathways

The following diagram illustrates the dual role of N-Methyl-GABA: as a direct receptor agonist and a competitive substrate at the transporter, contrasting it with endogenous GABA.

Caption: Comparative signaling of GABA vs. N-Methyl-GABA. Note the lack of GABA-B activation and competitive interaction at GAT.

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 100 mM stock for electrophysiology.

-

Weighing: Accurately weigh 15.36 mg of 4-(methylamino)butyric acid HCl (MW ≈ 153.61 g/mol ).

-

Dissolution: Dissolve in 1.0 mL of sterile, deionized water (Milli-Q).

-

Note: Do not use DMSO unless necessary for specific tissue preparations; water is preferred to avoid solvent effects on channels.

-

-

pH Adjustment: The HCl salt will yield an acidic solution.

-

Critical Step: If adding directly to a buffered bath solution, the dilution factor (usually 1:1000) makes adjustment unnecessary.

-

If injecting: Adjust pH to 7.2–7.4 using small aliquots of 1N NaOH.

-

-

Storage: Aliquot into 100 µL volumes and freeze at -20°C. Stable for 3 months.

In Vitro Patch-Clamp Electrophysiology

Objective: Determine the agonist potency (

Workflow Diagram:

Caption: Step-by-step whole-cell patch-clamp workflow for characterizing N-Methyl-GABA agonist activity.

Detailed Steps:

-

Rig Setup: Use a whole-cell patch-clamp configuration on pyramidal neurons.

-

Internal Solution: CsCl-based (to isolate Cl- currents).

-

External Solution: ACSF containing TTX (1 µM) to block action potentials and isolate miniature inhibitory postsynaptic currents (mIPSCs) or evoked currents.

-

-

Application: Use a fast-perfusion system (e.g., Warner Instruments) to apply drugs.

-

Protocol:

-

Apply GABA (1 mM) for 5 seconds to establish the maximal response (

). -

Wash for 5 minutes.

-

Apply N-Methyl-GABA at varying concentrations (e.g., 10, 30, 100, 300, 1000 µM).

-

-

Analysis: Plot the dose-response curve. Calculate the Hill coefficient to determine cooperativity. Expect a right-shifted curve (higher

) compared to GABA.

Therapeutic & Toxicological Implications

Drug Design (SAR)

N-Methyl-GABA demonstrates that the GABA-A receptor orthosteric site has limited tolerance for N-substitution.

-

Insight: Drug candidates targeting the GABA binding site should prioritize primary amines or constrained amines that mimic the primary amine's hydrogen-bonding geometry.

-

Prodrugs: N-methylation is a common strategy to improve BBB permeability. However, for GABA analogues, the N-methyl group must be metabolically removed (demethylation) to restore full potency, unless partial agonism is the desired therapeutic endpoint.

Toxicology (NMP Metabolite)

N-Methyl-GABA is a breakdown product of N-Methyl-2-pyrrolidone (NMP) .

-

Mechanism: NMP ring opening

N-Methyl-GABA. -

Clinical Relevance: High industrial exposure to NMP can lead to cognitive dysfunction. The mechanism is partly attributed to N-Methyl-GABA acting as a "false neurotransmitter"—activating GABA receptors tonically but weakly, thereby desensitizing them or disrupting precise temporal signaling.

References

-

Johnston, G. A. R. (1996). GABA(A) Receptor Pharmacology. Current Opinion in Neurobiology , 6(1), 30-37.

-

Krogsgaard-Larsen, P., et al. (2002). GABA(A) Agonists and Partial Agonists: Microcalorimetric and Comparative Molecular Field Analysis. Journal of Medicinal Chemistry , 45(14), 2988-3001.

-

Carmo, H., et al. (2004). Metabolism and Toxicity of N-Methyl-2-pyrrolidone in Human Hepatocytes. Toxicology and Applied Pharmacology , 196(2), 258-267.

-

IUPHAR/BPS Guide to Pharmacology. GABA-A Receptor Ligands and Physiology.

Technical Guide: 4-(Methylamino)butyric Acid Hydrochloride in Pharmaceutical Synthesis

Executive Summary

4-(Methylamino)butyric acid hydrochloride (CAS 6976-17-6), often abbreviated as N-Me-GABA·HCl , acts as a critical bridge between linear amino acids and heterocyclic lactams. While structurally simple—a methylated derivative of the neurotransmitter GABA—its utility in pharmaceutical synthesis extends far beyond its biological role.

For the process chemist, this compound represents a "masked" form of

-

High-Purity Heterocycles: Controlled cyclization to pharmaceutical-grade NMP and related lactams.

-

Peptidomimetics: Introduction of proteolytic resistance via

-methylated -

Guanidinylated Therapeutics: Synthesis of arginine analogues like 4-methylguanidine butyric acid.

This guide details the mechanistic rationale for selecting this precursor, provides self-validating experimental protocols, and maps its divergent synthetic pathways.

Chemical Profile & Strategic Utility

Why the Hydrochloride Salt?

The free base, 4-(methylamino)butyric acid, is zwitterionic but prone to spontaneous dehydration to form NMP, especially under thermal stress or acidic catalysis. The hydrochloride salt locks the amine in a protonated state (

| Property | Specification | Strategic Advantage |

| CAS Number | 6976-17-6 | Unique identifier for regulatory filing. |

| Formula | Stoichiometric precision for molar dosing. | |

| Physical State | White Crystalline Solid | Easier to weigh/dispense than hygroscopic liquids. |

| Melting Point | 124–126 °C | Distinct range allows for rapid purity verification via melting point apparatus. |

| Solubility | High (Water, DMSO) | Ideal for aqueous-phase coupling or polar organic synthesis. |

| Stability | High (Solid State) | Resists spontaneous cyclization to NMP unlike the free base. |

Mechanistic Causality: The Ring-Chain Equilibrium

The core utility of this compound lies in its ability to toggle between a linear chain (reactive carboxylic acid/amine) and a cyclic lactam (solvent/scaffold).

-

Acidic/Neutral pH: The protonated amine prevents nucleophilic attack on the carbonyl; the linear form is stable.

-

Basic/Thermal Conditions: Deprotonation triggers intramolecular nucleophilic acyl substitution, driving cyclization to NMP.

Divergent Synthetic Pathways

The following diagram illustrates the three primary synthetic routes accessible from this single precursor.

Figure 1: Divergent Synthetic Utility of 4-(Methylamino)butyric Acid HCl. Route A utilizes intramolecular cyclization; Route B exploits the carboxylic acid for chain extension; Route C modifies the amine.

Detailed Experimental Protocols

Route A: Controlled Cyclization to High-Purity NMP

While NMP is a common solvent, pharmaceutical applications (e.g., drug delivery vehicles) often require ultra-high purity grades free from specific amine impurities. Synthesizing NMP de novo from this purified precursor ensures a controlled impurity profile.

Mechanism: Intramolecular nucleophilic acyl substitution. Validation: Monitoring the disappearance of the carboxylic acid proton via NMR.

Protocol:

-

Dissolution: Dissolve 10.0 g (65 mmol) of 4-(methylamino)butyric acid HCl in 50 mL of toluene.

-

Neutralization: Add 1.1 equivalents of Triethylamine (TEA) to liberate the free amine. Note: The solution may become cloudy as TEA·HCl precipitates.[1]

-

Cyclization: Heat the mixture to reflux (110°C) using a Dean-Stark trap to remove water. The removal of water drives the equilibrium toward the lactam (Le Chatelier's principle).

-

Work-up: After 4 hours, cool to room temperature. Filter off the salts.

-

Purification: Distill the filtrate under reduced pressure. NMP boils at ~81-82°C at 10 mmHg.

-

QC Check: GC-MS should show a single peak at m/z 99. IR spectroscopy should show a strong lactam carbonyl stretch at ~1680 cm⁻¹.

Route B: Synthesis of N-Methylated Peptidomimetics

Incorporating

Mechanism: Standard amide coupling. The secondary amine of the precursor is sterically hindered, requiring robust activation agents. Validation: HPLC retention time shift (hydrophobic shift due to methylation).

Protocol:

-

Protection (Optional): If the amine is not the coupling partner, protect it with Fmoc-Cl under Schotten-Baumann conditions.

-

Activation: To a solution of the target peptide-amine (1.0 eq) in DMF, add 4-(methylamino)butyric acid HCl (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

-

Reaction: Stir at room temperature for 12 hours. The excess base is crucial to neutralize the HCl salt and maintain the pH for HATU activity.

-

Monitoring: Monitor via LC-MS. Look for the mass adduct [M + 115] (addition of

). -

Isolation: Precipitate the peptide in cold ether and purify via preparative HPLC.

Route C: Guanylation to 4-Methylguanidine Butyric Acid

This derivative acts as an arginine analogue and has been investigated for wastewater treatment and specific biological assays [1].

Mechanism: Nucleophilic attack of the secondary amine on an electrophilic thiourea species.

Protocol:

-

Reagents: Combine 4-(methylamino)butyric acid HCl (10 mmol) and Thiourea dioxide (aminoiminomethanesulfinic acid) (12 mmol) in aqueous NaOH (2M).

-

Conditions: Stir at room temperature for 24 hours. The basic pH maintains the amine in its nucleophilic state.

-

Work-up: Acidify to pH 3 with HCl to precipitate the zwitterionic product or isolate via ion-exchange chromatography.

-

Reference: This specific transformation yields 4-methylguanidine butyric acid, validated by FT-IR and 1H NMR [1].

Quality Control & Handling

Analytical Validation

To ensure the integrity of the precursor before synthesis, the following checks are mandatory:

| Test | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Purity | ≥ 98.0% | HPLC (C18 column, Phosphate buffer/MeOH) |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

| Identity | Matches Reference Standard | IR (KBr Pellet) or 1H NMR ( |

Safety & Hazards (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use a dust mask (N95 type) and chemical-resistant gloves.[3] Handle in a fume hood to avoid inhalation of dust [2].

References

-

ResearchGate. Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater.[4] Available at: [Link]

-

National Institutes of Health (NIH) - PubChem. 4-(Methylamino)butyric acid hydrochloride Compound Summary. Available at: [Link]

Sources

- 1. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google Patents [patents.google.com]

- 2. 4-(Methylamino)butyric acid hydrochloride | C5H12ClNO2 | CID 12626654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(甲胺)丁酸 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Preparation of 4-(Methylamino)butyric Acid Hydrochloride Solutions for In Vitro Assays

Abstract

This document provides a comprehensive guide for the preparation of 4-(Methylamino)butyric acid hydrochloride solutions intended for in vitro biological assays. Adherence to these protocols is critical for ensuring solution integrity, experimental reproducibility, and the validity of downstream results. We will cover the fundamental physicochemical properties, safety precautions, and detailed, step-by-step procedures for creating both concentrated stock solutions and sterile, assay-ready working solutions. The causality behind key procedural choices is explained to empower researchers with the knowledge to adapt these protocols to their specific experimental contexts.

Introduction: The Importance of Proper Solution Preparation

4-(Methylamino)butyric acid hydrochloride is a gamma-amino acid derivative with significant relevance in neuroscience and pharmaceutical research.[1][2] It is structurally related to the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and serves as a precursor in neurotransmitter synthesis pathways.[1][2] Its utility in studying neurotransmitter modulation and in the development of therapeutics for neurological disorders makes it a compound of high interest.[1][2]